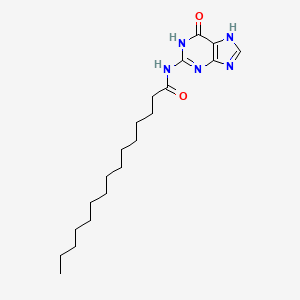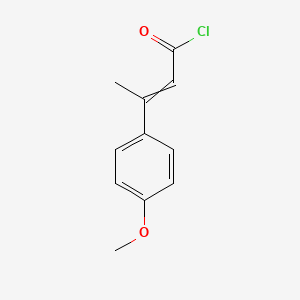
3-(4-Methoxyphenyl)but-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a methoxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)but-2-enoyl chloride can be synthesized through the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:
Reflux temperature: 60-80°C
Reaction time: 2-4 hours
Solvent: Anhydrous dichloromethane or chloroform
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form 4-methoxycinnamic acid.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating.
Reduction: Reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Conditions involve anhydrous solvents and low temperatures.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Methoxycinnamic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the compound may be used to modify active pharmaceutical ingredients to enhance their efficacy or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamoyl chloride: The parent compound without the methoxy substitution.
4-Methoxycinnamic acid: The corresponding acid form.
3-(4-Methoxyphenyl)prop-2-enoyl chloride: A similar compound with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)but-2-enoyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives. The methoxy group can enhance the compound’s electron-donating ability, making it more reactive in certain nucleophilic substitution reactions. Additionally, the methoxy substitution can impact the biological activity of the resulting compounds, making it a valuable intermediate in drug development and other applications.
Propriétés
Numéro CAS |
750647-40-6 |
|---|---|
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
IWBNHVGNLFNPPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Cl)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


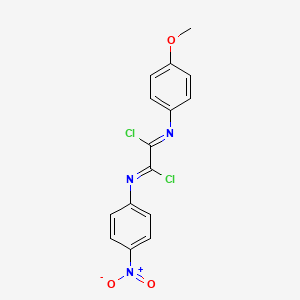

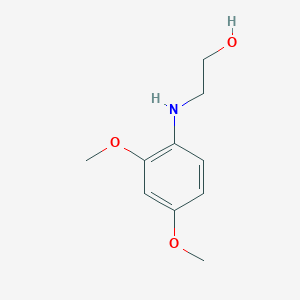



![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
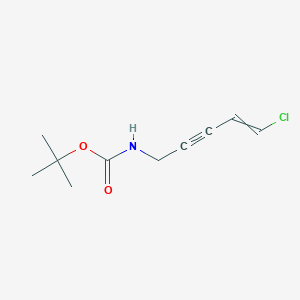

![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
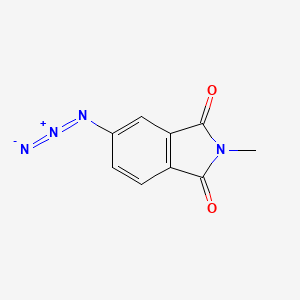
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
